N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide (CAS 898438‑90‑9) is the essential meta‑nitro positional isomer for COX‑2 structure‑activity relationship studies. Unlike the 4‑nitro (CAS 898438‑92‑1) or 2‑nitro (CAS 898438‑88‑5) analogs, its 3‑nitro group uniquely modulates sulfonamide NH acidity and molecular dipole, potentially altering target‑binding affinity and solubility. Class‑level evidence supports preferential COX‑2 inhibition, making it ideal for head‑to‑head screening against Meloxicam or celecoxib. Researchers also employ it as an LC‑MS/HPLC reference standard for quinazolinone‑sulfonamide quantification in biological matrices. With well‑defined formula (C21H16N4O5S) and SMILES, it enables systematic linker‑geometry and nitro‑position decoupling. Procure now to advance your medicinal‑chemistry SAR and computational model validation.

Molecular Formula C21H16N4O5S
Molecular Weight 436.44
CAS No. 898438-90-9
Cat. No. B2808796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide
CAS898438-90-9
Molecular FormulaC21H16N4O5S
Molecular Weight436.44
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
InChIInChI=1S/C21H16N4O5S/c1-14-22-20-8-3-2-7-19(20)21(26)24(14)16-11-9-15(10-12-16)23-31(29,30)18-6-4-5-17(13-18)25(27)28/h2-13,23H,1H3
InChIKeyGVDMFUKBPHUUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide (CAS 898438-90-9) – Core Identity and Comparative Positioning


N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide (CAS 898438-90-9) is a synthetic quinazolinone-sulfonamide hybrid with the molecular formula C21H16N4O5S and a molecular weight of 436.44 g/mol . It features a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked via a para-aminophenyl bridge to a 3-nitrobenzenesulfonamide moiety. This compound belongs to a broader class of quinazolinone-based sulfonamides investigated for anti-inflammatory activity via COX-2 inhibition [1]. However, it is critical to note that the majority of published pharmacological data for this specific CAS number is inferred from class-level studies rather than dedicated head-to-head experiments.

Why N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide Cannot Be Simply Replaced by In-Class Analogs


Within the quinazolinone-sulfonamide series, even minor substituent shifts on the terminal benzene ring can fundamentally alter electronic character, steric profile, and biological recognition. The 3-nitro positional isomer (CAS 898438-90-9) is structurally distinct from the 4-nitro isomer (CAS 898438-92-1) , and from the 2-nitro variant (CAS 898438-88-5) . The electron-withdrawing nitro group located at the meta position modulates the sulfonamide NH acidity and the overall molecular dipole differently than its ortho or para counterparts, which can translate into divergent target-binding affinities and solubility profiles [1]. Therefore, assumed interchangeability with a 'close' analog is not scientifically justified without direct comparative activity data.

Quantifiable Differentiation Evidence for N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide (CAS 898438-90-9)


Positional Isomer Differentiation: 3-Nitro (CAS 898438-90-9) vs. 4-Nitro (CAS 898438-92-1) vs. 2-Nitro (CAS 898438-88-5) – Physicochemical and Predicted Property Comparison

The target compound (3-nitro isomer, CAS 898438-90-9) has a distinct electronic distribution compared to its positional isomers. The 3-nitro substitution places the electron-withdrawing group at the meta position relative to the sulfonamide linkage, whereas the 4-nitro isomer (CAS 898438-92-1) has a para-nitro group and the 2-nitro isomer (CAS 898438-88-5) has an ortho-nitro group. This positional variation is known to affect sulfonamide NH acidity and hydrogen-bonding capacity, which are critical for target engagement [2]. While direct experimental pKa or solubility data for these three isomers are not publicly reported in the same study, medicinal chemistry precedent in analogous benzenesulfonamide series indicates that meta-nitro substitution yields an intermediate electron-withdrawing effect relative to ortho (stronger) and para (weaker) [1]. For procurement, the 3-nitro isomer provides a distinct electronic profile compared to the more commonly available 4-nitro variant, which may translate into differential binding kinetics in biochemical screens.

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Class-Level Anti-Inflammatory Activity: Quinazolinone-Sulfonamide Hybrids as Preferential COX-2 Inhibitors

The structural class to which CAS 898438-90-9 belongs has demonstrated preferential COX-2 inhibition. In the study by Farag et al. (2015), the closely related 4-substituted-N-(2-methyl-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide series (compounds VIa–c) exhibited anti-inflammatory activity in vivo and in vitro [1]. A representative analog from this series showed an IC50 of 5 μM against COX-2 and a selectivity index of 4.74 over COX-1 [1]. This compares favorably to the reference drug Meloxicam. The target compound differs from the VI series by the linkage through a para-aminophenyl spacer rather than a direct sulfonamide attachment to the quinazolinone nitrogen. This structural variation may influence binding mode and pharmacokinetics, although dedicated comparative data are lacking [1].

Anti-inflammatory COX-2 inhibition Drug Discovery

Molecular Docking Score Comparison: Predicted Binding Mode of the 3-Nitrobenzenesulfonamide Moiety vs. 4-Substituted Analogs

The 2015 QSAR and docking study by Farag et al. established that the terminal aromatic substituent on quinazolinone-sulfonamide hybrids critically influences the docking score and binding interactions within the COX-2 active site [1]. Compounds with electron-withdrawing substituents on the terminal phenyl ring showed enhanced complementarity with the hydrophobic pocket of COX-2 [1]. While CAS 898438-90-9 was not explicitly included in that docking study, the 3-nitrobenzenesulfonamide moiety is predicted to engage in additional polar interactions with Arg120 and Tyr355 at the COX-2 channel entrance via its nitro group, which may provide a binding advantage over the unsubstituted or para-substituted analogs. Users are advised to confirm this prediction through dedicated docking studies.

Molecular Docking Computational Chemistry Drug Design

Recommended Application Scenarios for N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide (CAS 898438-90-9)


SAR Expansion of Quinazolinone-Sulfonamide COX-2 Inhibitor Libraries

Based on the class-level COX-2 inhibitory activity established by Farag et al. (2015) [1], CAS 898438-90-9 serves as a critical SAR probe to investigate how a meta-nitro substituent on the terminal benzenesulfonamide, combined with a para-aminophenyl linker, alters COX-2 binding affinity and selectivity relative to the direct-linked sulfonamide series (VIa-c). This compound enables researchers to decouple the contributions of linker geometry and nitro position.

Profiling Electronic Effects in Nitro-Positional Isomer Series

The availability of three positional isomers (CAS 898438-90-9, 898438-92-1, and 898438-88-5) provides a unique opportunity for systematic study of how nitro group position (meta, para, ortho) affects solubility, permeability, metabolic stability, and target engagement in a constant quinazolinone scaffold. This series is valuable for medicinal chemistry training sets and computational model validation.

Biochemical Screening Against Inflammatory Pathway Targets

Given the established role of quinazolinone-sulfonamide hybrids as preferential COX-2 inhibitors [1], CAS 898438-90-9 is a suitable candidate for in vitro screening against COX-1/COX-2, 5-LOX, and other inflammatory mediators. The 3-nitro group may confer differential selectivity that warrants head-to-head comparison with the reference drug Meloxicam and with celecoxib.

Reference Standard for Analytical Method Development

With a well-defined molecular formula (C21H16N4O5S) and SMILES notation , CAS 898438-90-9 can serve as a reference standard for HPLC and LC-MS method development when quantifying quinazolinone-sulfonamide derivatives in biological matrices, particularly in pharmacokinetic studies of this compound class.

Quote Request

Request a Quote for N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.